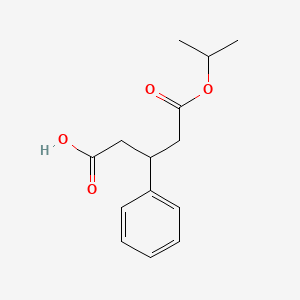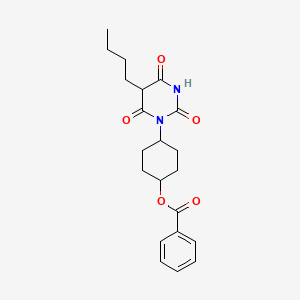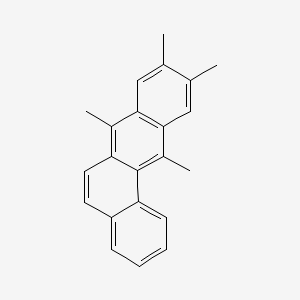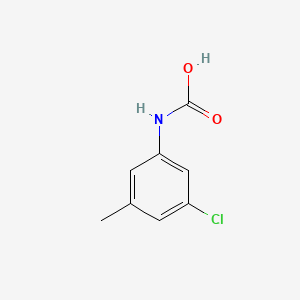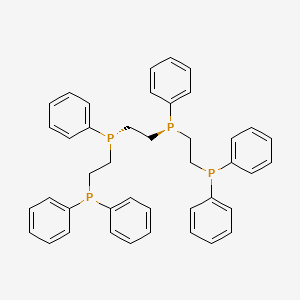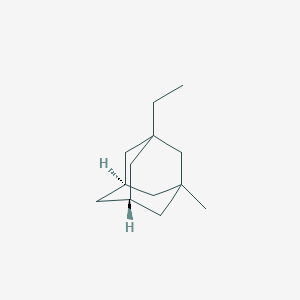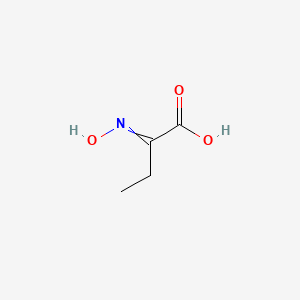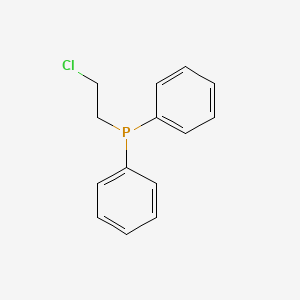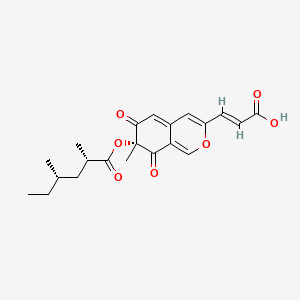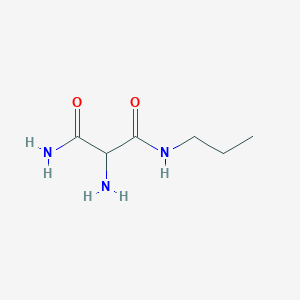
Methyl-(6-methylpyridazin-3-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(6-methylpyridazin-3-yl)cyanamide is a compound that belongs to the class of pyridazine derivatives. The presence of the cyanamide group in this compound adds to its chemical versatility, making it a valuable subject for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridazin-3-amine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the cyanamide group.
Another approach involves the use of alkyl cyanoacetates in the presence of a suitable catalyst. This method offers good yields and functional group compatibility, making it a preferred choice for industrial production .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall cost and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-(6-methylpyridazin-3-yl)cyanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base and a suitable solvent.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Methyl-(6-methylpyridazin-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to various physiological effects . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpyridazin-3-amine: A precursor in the synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide with similar pharmacological properties.
Pyridazinone Derivatives: Compounds with a pyridazine core structure that exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Cyanamide Derivatives:
Uniqueness
This compound stands out due to its unique combination of the pyridazine and cyanamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and functional materials .
Propriétés
Numéro CAS |
219930-68-4 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
methyl-(6-methylpyridazin-3-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-6-3-4-7(10-9-6)11(2)5-8/h3-4H,1-2H3 |
Clé InChI |
AHEXPMFTMZVENX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)N(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


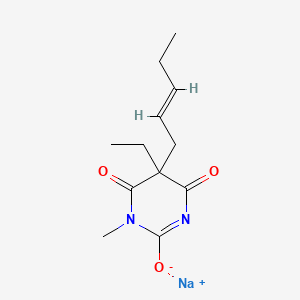
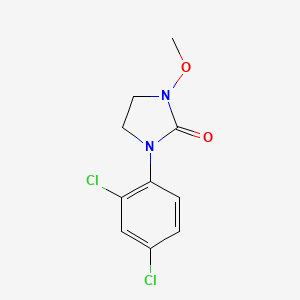
![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
